molecular formula C16H28N6O2 B15169062 3,3'-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) CAS No. 648441-06-9

3,3'-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine)

Cat. No.: B15169062
CAS No.: 648441-06-9
M. Wt: 336.43 g/mol
InChI Key: MKLVMFVOLUGDFJ-UHFFFAOYSA-N
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Description

3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) typically involves the reaction of dodecanedioic acid with hydrazine to form the corresponding dihydrazide. This intermediate is then cyclized with cyanogen bromide to yield the desired oxadiazole compound . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced heterocyclic compounds.

    Substitution: N-substituted oxadiazole derivatives.

Scientific Research Applications

3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) is unique due to its long dodecane chain, which imparts distinct physical and chemical properties compared to other oxadiazoles

Properties

CAS No.

648441-06-9

Molecular Formula

C16H28N6O2

Molecular Weight

336.43 g/mol

IUPAC Name

3-[12-(5-amino-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C16H28N6O2/c17-15-19-13(21-23-15)11-9-7-5-3-1-2-4-6-8-10-12-14-20-16(18)24-22-14/h1-12H2,(H2,17,19,21)(H2,18,20,22)

InChI Key

MKLVMFVOLUGDFJ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCC1=NOC(=N1)N)CCCCCC2=NOC(=N2)N

Origin of Product

United States

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